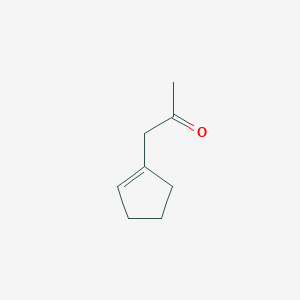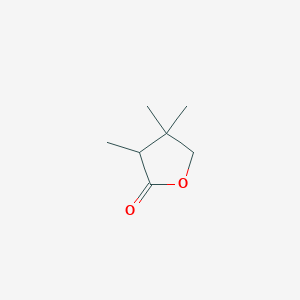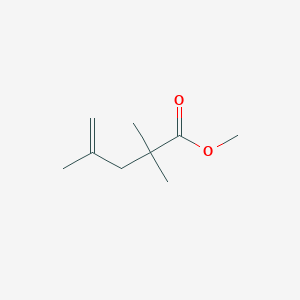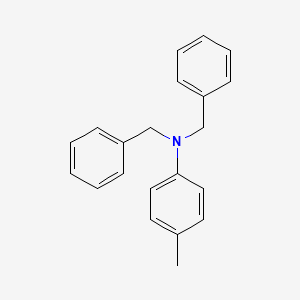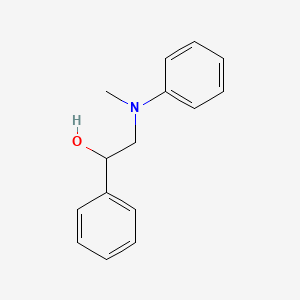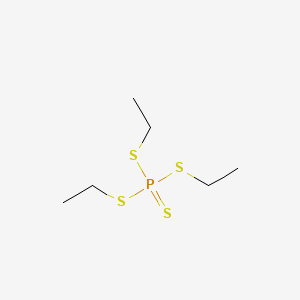![molecular formula C7H8N2O B14743697 4H,6H-Pyrido[1,2-c][1,3,5]oxadiazine CAS No. 255-85-6](/img/structure/B14743697.png)
4H,6H-Pyrido[1,2-c][1,3,5]oxadiazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4H,6H-Pyrido[1,2-c][1,3,5]oxadiazine is a heterocyclic compound that features a fused ring system consisting of a pyridine ring and an oxadiazine ring. This compound is of significant interest due to its potential biological activities and applications in various fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4H,6H-Pyrido[1,2-c][1,3,5]oxadiazine typically involves cycloaddition reactions. One common method is the [2 + 4] cycloaddition of allenoates with N-acyldiazenes, catalyzed by 4-(dimethylamino)pyridine (DMAP). This method, however, is limited by the instability of N-acyldiazenes. An alternative approach involves the aerobic oxidation of acylhydrazides to form N-acyldiazenes, followed by DMAP-catalyzed cycloaddition with allenoates .
Industrial Production Methods
the one-pot synthetic protocol mentioned above can be scaled up for gram-scale production, demonstrating its practicality for larger-scale synthesis .
Análisis De Reacciones Químicas
Types of Reactions
4H,6H-Pyrido[1,2-c][1,3,5]oxadiazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under aerobic conditions.
Substitution: It can participate in substitution reactions, particularly at positions on the pyridine ring.
Common Reagents and Conditions
Oxidation: Sodium nitrite (NaNO2) and nitric acid (HNO3) are commonly used for the aerobic oxidation of acylhydrazides.
Substitution: Various electrophiles can be used for substitution reactions, depending on the desired product.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, the aerobic oxidation of acylhydrazides leads to the formation of N-acyldiazenes, which can then undergo cycloaddition to form this compound .
Aplicaciones Científicas De Investigación
4H,6H-Pyrido[1,2-c][1,3,5]oxadiazine has several applications in scientific research:
Mecanismo De Acción
The mechanism by which 4H,6H-Pyrido[1,2-c][1,3,5]oxadiazine exerts its effects is not fully understood. its structure suggests that it may interact with various molecular targets and pathways, potentially involving the inhibition of specific enzymes or receptors. Further research is needed to elucidate the exact mechanisms involved.
Comparación Con Compuestos Similares
Similar Compounds
Pyrido[2,1-b][1,3,4]oxadiazine: Another heterocyclic compound with a similar fused ring system.
4H-Pyrido[1,2-a]pyrimidine: A compound with a pyridine and pyrimidine fused ring system.
Uniqueness
4H,6H-Pyrido[1,2-c][1,3,5]oxadiazine is unique due to its specific ring fusion and the presence of both nitrogen and oxygen atoms in the oxadiazine ring. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propiedades
Número CAS |
255-85-6 |
|---|---|
Fórmula molecular |
C7H8N2O |
Peso molecular |
136.15 g/mol |
Nombre IUPAC |
4,6-dihydropyrido[1,2-c][1,3,5]oxadiazine |
InChI |
InChI=1S/C7H8N2O/c1-2-4-9-6-10-5-8-7(9)3-1/h1-3,5H,4,6H2 |
Clave InChI |
JXIBWZNIZFYBMQ-UHFFFAOYSA-N |
SMILES canónico |
C1C=CC=C2N1COC=N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(1s,3As,3br,5as,7ar,8as,8bs,8cs,10as)-8b,10a-dimethyl-7-oxooctadecahydrocyclopenta[a]cyclopropa[g]phenanthren-1-yl acetate](/img/structure/B14743622.png)
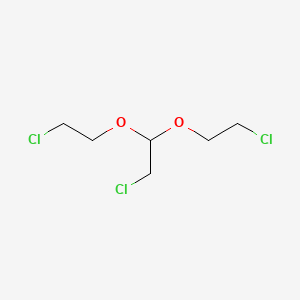
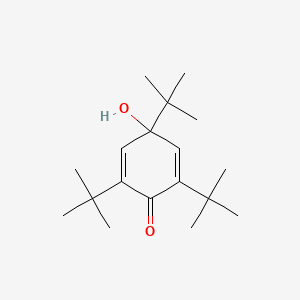
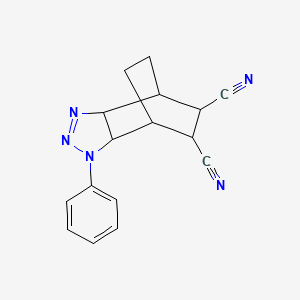

![2-Methyl-4H-[1]benzopyrano[3,4-d][1,3]oxazol-4-one](/img/structure/B14743652.png)


